

Investigating the Stereochemical Properties of Lartesertib: A Technical Guide on its Atropisomeric Nature

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the stereochemical properties of Lartesertib (M4076), a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. Contrary to initial considerations of chirality arising from a stereocenter, the key stereochemical feature of Lartesertib is atropisomerism. Lartesertib is administered as a single, stable atropisomer.[1] This guide will delve into the concept of atropisomerism, its significance in drug development, the known information about Lartesertib's stereochemistry, and the general experimental protocols for analyzing such molecules.

Introduction to Atropisomerism in Drug Development

Atropisomers are stereoisomers that result from hindered rotation around a single bond. This restricted rotation, typically due to bulky substituents, creates a chiral axis, leading to non-superimposable mirror images. Unlike traditional chiral centers, the interconversion of atropisomers does not involve the breaking and forming of covalent bonds but rather overcoming a rotational energy barrier.

The stability of atropisomers is a critical factor in drug development. If the rotational barrier is low, the atropisomers can interconvert readily at physiological temperatures, and the compound may be treated as a single, achiral entity. However, if the barrier is high enough to



allow for the isolation of individual atropisomers (generally a half-life of interconversion of >1000 seconds at a given temperature), they are considered stable and are treated as distinct chemical entities. In such cases, the different atropisomers can exhibit distinct pharmacological and toxicological profiles.

Lartesertib: A Single Atropisomer Drug Candidate

Lartesertib has been identified as a stable, single atropisomer.[1] This indicates that the molecule possesses a sufficiently high rotational energy barrier to prevent interconversion of its atropisomeric forms under physiological conditions. The decision to develop a single atropisomer is often driven by the potential for improved potency, selectivity, and a more favorable safety profile compared to a mixture of atropisomers.

While it is confirmed that Lartesertib is a single atropisomer, specific quantitative data regarding its atropisomeric properties, such as the rotational energy barrier and rate of racemization, are not publicly available in the reviewed literature. The following table illustrates the type of quantitative data that would be essential for a comprehensive understanding of Lartesertib's atropisomeric profile.

Table 1: Atropisomeric Properties of Lartesertib (Illustrative Data)

| Parameter | Value | Method |
|--|---------------------|-----------------------------------|
| Rotational Energy Barrier (ΔG‡) | Data not available | e.g., Dynamic NMR, Chiral HPLC |
| Half-life of Racemization (t½) at 37°C | Data not available | e.g., Chiral HPLC |
| Specific Rotation [α]D | Data not available | Polarimetry |
| Atropisomeric Purity | >99% (Hypothetical) | Chiral HPLC |

Note: The values in this table are for illustrative purposes only, as specific experimental data for Lartesertib were not found in the public domain.

Experimental Protocols for Atropisomer Analysis



The characterization and quality control of a single atropisomer drug substance involve a suite of analytical techniques. The following are general experimental protocols that would be employed in the investigation of Lartesertib's atropisomeric properties.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of atropisomers.

Methodology:

- Column Selection: A chiral stationary phase (CSP) is selected based on the structure of the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating atropisomers.
- Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the atropisomers.
- Detection: A UV detector is commonly used for quantification.
- Quantification: The atropisomeric purity is determined by calculating the peak area percentage of the desired atropisomer relative to the total peak area of all atropisomers.
- Dynamic HPLC: To determine the rotational energy barrier, the temperature of the chiral column can be varied. The rate of on-column interconversion can be used to calculate the energy barrier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used to study the dynamics of atropisomerism.

Methodology:

• Standard 1D and 2D NMR: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the isolated atropisomer.



- Dynamic NMR (DNMR): By acquiring spectra at different temperatures, the coalescence of signals corresponding to the two atropisomers can be observed. The temperature at which the signals merge (the coalescence temperature) is related to the energy barrier of rotation.
- Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can
 provide through-space correlations that help to elucidate the three-dimensional structure and
 confirm the relative orientation of the substituents around the chiral axis.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration of a single atropisomer.

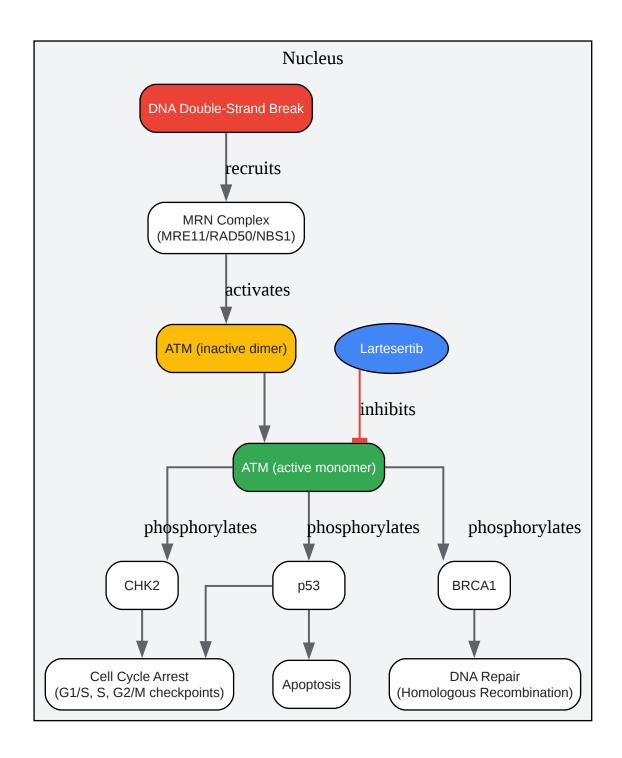
Methodology:

- Crystal Growth: High-quality single crystals of the desired atropisomer are grown.
- Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.
- Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing precise atomic coordinates and confirming the absolute stereochemistry.

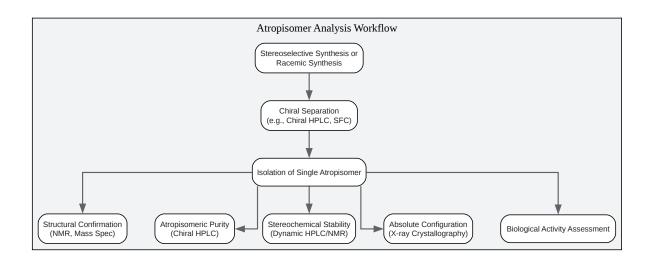
Lartesertib's Mechanism of Action: Inhibition of the ATM Signaling Pathway

Lartesertib is a potent inhibitor of the ATM kinase, a key regulator of the DNA damage response (DDR).[2][3] ATM is activated by DNA double-strand breaks (DSBs) and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, Lartesertib prevents the repair of DSBs, leading to the accumulation of genomic instability and ultimately cell death, particularly in cancer cells that are often deficient in other DNA repair pathways.









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